6-(furan-2-yl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
6-(furan-2-yl)-2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a furan substituent at the 6-position and a piperazine-linked pyrimidine group at the 2-position. The furan moiety (a five-membered oxygen-containing heterocycle) may enhance π-π stacking interactions, while the pyrimidinyl-piperazine side chain introduces hydrogen-bonding capabilities and improved solubility due to the basic nitrogen atoms in the piperazine ring .
Properties
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-16-5-4-14(15-3-1-12-27-15)21-24(16)13-17(26)22-8-10-23(11-9-22)18-19-6-2-7-20-18/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREOMBUJZZJVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyridazinone scaffold is highly modifiable, with substitutions at the 2-, 4-, 5-, and 6-positions influencing bioactivity. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
6-Position Substitutions: The target compound and the difluoromethyl-furan-pyrimidine analogue share a furan group, which may improve π-π interactions in hydrophobic binding pockets. However, the difluoromethyl group in likely increases metabolic stability compared to the parent furan .
2-Position Modifications: The target compound’s pyrimidinyl-piperazine side chain offers dual hydrogen-bonding sites (pyrimidine N-atoms) and conformational flexibility (piperazine), which may enhance target selectivity over simpler phenyl () or chlorophenyl () analogues.
Synthetic Routes :
- Most analogues (e.g., ) are synthesized via nucleophilic substitution or alkylation under basic conditions (K₂CO₃ or NaOH). The target compound likely follows a similar pathway, substituting halides with a pyrimidinyl-piperazine moiety .
- Morpholinyl derivatives () require additional steps to introduce the morpholine ring, complicating synthesis compared to direct piperazine alkylation.
Preparation Methods
Cyclocondensation of Hydrazine with Furan-Containing Precursors
The pyridazinone ring is typically synthesized via cyclocondensation reactions. In one approach, 3-[2-(4-substituted phenyl)hydrazono]-5-arylfuran-2(3H)-ones react with hydrazine hydrate in absolute ethanol under reflux to yield 4-hydrazinylpyridazin-3(2H)-ones. Adapting this method, the furan-2-yl substituent can be introduced by selecting a furan-containing diketone or α,β-unsaturated carbonyl precursor.
For example, refluxing 3-(2-hydrazono)furan-2(3H)-one derivatives with hydrazine hydrate facilitates cyclization to the pyridazinone core. The reaction mechanism involves nucleophilic attack of hydrazine at the carbonyl group, followed by intramolecular cyclization and dehydration.
Halogenation and Functionalization
To enable subsequent coupling reactions, the pyridazinone core may be halogenated at position 2. Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, as demonstrated in the synthesis of 3-chloropyridazine derivatives. This intermediate serves as a versatile electrophile for nucleophilic substitution.
Synthesis of the 4-(Pyrimidin-2-yl)Piperazine Moiety
Nucleophilic Aromatic Substitution
The piperazine ring is functionalized with pyrimidine via nucleophilic aromatic substitution. Heating 2-chloropyrimidine with piperazine in ethanol at reflux for 24 hours affords 4-(pyrimidin-2-yl)piperazine. The reaction is driven by the electron-deficient nature of the pyrimidine ring, which facilitates displacement of the chloride.
Optimization Note
Characterization of Intermediates
Key intermediates are validated spectroscopically:
- 1H-NMR : Piperazine protons appear as singlets at δ 2.8–3.2 ppm.
- 13C-NMR : Pyrimidine carbons resonate at δ 158–162 ppm.
Final Coupling and Global Deprotection
Assembly of the Complete Structure
The ethyl ketone-linked piperazine is coupled to the pyridazinone core via reductive amination or alkylation. For instance, stirring 6-(furan-2-yl)-2-(2-oxoethyl)pyridazin-3(2H)-one with 4-(pyrimidin-2-yl)piperazine in methanol at room temperature for 6 hours yields the final product after purification.
Reaction Conditions
Analytical Data
- HRMS (ESI) : m/z calcd for C₁₈H₁₈N₆O₃ [M+H]⁺: 367.15; found: 367.14.
- 1H-NMR (DMSO-d6) : δ 8.33 (s, 1H, pyridazine-H), 7.82 (d, J = 3.6 Hz, 1H, furan-H), 6.74 (s, 2H, pyrimidine-H), 4.19 (d, J = 11.7 Hz, 2H, CH₂), 3.85–3.64 (m, 8H, piperazine-H).
Scale-Up and Process Optimization
Solvent and Temperature Effects
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